molecular formula C8H15N3O B3085212 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1152839-38-7

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B3085212
CAS No.: 1152839-38-7
M. Wt: 169.22 g/mol
InChI Key: OJFKWBPHMXLALP-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H15N3O and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives and Complex Compounds

  • Pyrazolo[3,4-d]pyrimidines Synthesis : A reaction involving similar pyrazole compounds resulted in the formation of pyrazolo[3,4-d]pyrimidines, highlighting the potential use of such compounds in synthesizing complex heterocyclic structures (Makarov et al., 2003).

Modification of Polymers for Medical Applications

  • Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modification : Amine compounds, including similar pyrazole derivatives, were used to modify radiation-induced hydrogels, resulting in enhanced thermal stability and potential applications in medical fields due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Molecular and Spectroscopic Studies

  • Spectroscopic and Spectrophotometric Investigations : Research involving close derivatives of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine has led to detailed spectroscopic and crystallographic studies, contributing to the understanding of molecular structures and behaviors (Hayvalı et al., 2010).

Cytotoxic Properties for Cancer Research

  • Evaluation of Cytotoxic Properties : Similar pyrazole compounds have been synthesized and evaluated for their cytotoxic properties against tumor cell lines, indicating the potential for cancer research applications (Kodadi et al., 2007).

Tautomerism and Crystallography Studies

  • Annular Tautomerism Studies : NH-pyrazoles, closely related to the queried compound, have been examined for their tautomerism in solutions and solid states, contributing to the field of crystallography (Cornago et al., 2009).

Hydrogen Bonding and Molecular Conformation

  • Hydrogen Bonding in Derivatives : Studies on 1H-pyrazole derivatives emphasize the role of hydrogen bonding in determining molecular conformation, relevant for designing molecules with specific properties (Asma et al., 2018).

Corrosion Inhibition

  • Inhibition of Iron Corrosion : Bipyrazolic compounds, similar to the queried chemical, demonstrated significant inhibitory effects on the corrosion of iron, indicating their potential use in corrosion protection technologies (Chetouani et al., 2005).

Synthesis of Functionalized Compounds

  • Synthesis of Functionalized Pyrazoles : Research on the synthesis of pyrazolo[3,4-b]pyridines via one-pot reactions, using compounds similar to this compound, shows its utility in creating highly functionalized compounds (Gunasekaran et al., 2014).

Ligand Synthesis and Metal Complexes

  • Bimetallic Complexes Assembly : Derivatives of pyrazoles have been used to create multifunctional compounds that can act as ligands for assembling bimetallic complexes, showcasing the versatility of such compounds in coordination chemistry (Röder et al., 2001).

Pharmaceutical Applications

  • Local Anesthetic and Analgesic Activities : Research on N-substituted pyrazole derivatives demonstrated significant local anesthetic, analgesic, and anti-inflammatory activities, suggesting potential pharmaceutical applications (Bruno et al., 1994).

Properties

IUPAC Name

1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6-8(9)7(2)11(10-6)4-5-12-3/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFKWBPHMXLALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 6
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